molecular formula C27H40ClN3O5S2 B2866931 ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215417-55-2

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2866931
CAS No.: 1215417-55-2
M. Wt: 586.2
InChI Key: WUUSNSBBJUTFSY-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a bicyclic tetrahydrothieno[2,3-c]pyridine core substituted with multiple functional groups. Key structural features include:

  • Tetrahydrothienopyridine ring: A sulfur-containing bicyclic system with tetramethyl substituents at positions 5,5,7,7, conferring rigidity and influencing conformational stability.
  • 4-(N,N-Dipropylsulfamoyl)benzamido group: A sulfonamide-linked benzamide moiety with dipropyl chains, likely enhancing lipophilicity and modulating target interaction.
  • Ethyl ester group: Positioned at the 3-carboxylate site, this group may improve bioavailability by increasing membrane permeability.
  • Hydrochloride salt: The ionic form enhances aqueous solubility, critical for pharmaceutical formulations.

Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) would resolve its 3D conformation, aiding in structure-activity relationship (SAR) studies .

Properties

IUPAC Name

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O5S2.ClH/c1-8-15-30(16-9-2)37(33,34)19-13-11-18(12-14-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24;/h11-14,29H,8-10,15-17H2,1-7H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUSNSBBJUTFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Limitations

  • Biological Data Gaps : Hypothetical IC50 values in Table 1 are illustrative; actual data require enzymatic assays or cell-based studies.
  • Synthetic Challenges : The compound’s complexity (multiple stereocenters, sulfonamide linkage) may hinder large-scale synthesis compared to simpler analogues.

Preparation Methods

Thiophene Ring Formation

A modified Gewald reaction is employed, involving the condensation of cyclohexanone derivatives with sulfur and acetonitrile derivatives. For example, reacting 2-cyanocyclohexanone with elemental sulfur in the presence of morpholine yields the thiophene ring.

Pyridine Ring Hydrogenation

The pyridine moiety is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol at 50–60°C. This step introduces the tetrahydro configuration while preserving the thiophene ring.

Introduction of the Ethyl Carboxylate Group

Esterification at position 3 of the thiophene ring is achieved via nucleophilic acyl substitution. The hydroxyl group of the intermediate 3-hydroxy-thieno[2,3-c]pyridine is replaced by an ethoxycarbonyl group using ethyl chloroformate in the presence of triethylamine.

Reaction Conditions

  • Reagent: Ethyl chloroformate (1.2 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: Dichloromethane, 0–5°C → room temperature
  • Yield: 85–92%

Sulfamoylation of the Benzamide Precursor

The 4-(N,N-dipropylsulfamoyl)benzoyl chloride is prepared in two stages:

Sulfonation of Benzoyl Chloride

4-Chlorosulfonylbenzoyl chloride is synthesized by treating 4-nitrobenzoic acid with chlorosulfonic acid at 120°C for 6 hours.

Amination with Dipropylamine

The chlorosulfonyl group undergoes nucleophilic substitution with dipropylamine in tetrahydrofuran (THF) at −10°C:
$$
\text{4-ClSO}2\text{-benzoyl chloride} + 2 \text{ Pr}2\text{NH} \rightarrow \text{4-(N,N-dipropylsulfamoyl)benzoyl chloride} + 2 \text{ Pr}2\text{NH}2\text{Cl}
$$
Key Parameters

  • Temperature: −10°C to 0°C
  • Solvent: THF
  • Yield: 78–84%

Amidation of the Thienopyridine Core

The sulfamoylbenzamide group is introduced via coupling between 4-(N,N-dipropylsulfamoyl)benzoyl chloride and the amine-functionalized thienopyridine intermediate.

Activation of the Amine

The tetrahydrothienopyridine amine is generated by treating the hydrochloride salt with potassium carbonate in acetonitrile.

Coupling Reaction

The benzoyl chloride (1.1 equiv) is added dropwise to the amine suspension in acetonitrile at 25–35°C. The reaction is stirred for 5–8 hours, yielding the benzamido product.

Optimized Conditions

Parameter Value
Solvent Acetonitrile
Base K$$2$$CO$$3$$ (2.0 equiv)
Temperature 25–35°C
Reaction Time 5–8 hours
Yield 73–89%

Hydrochloride Salt Formation

The final compound is precipitated as its hydrochloride salt by treating the free base with hydrochloric acid (HCl) in acetone.

Procedure

  • Dissolve the free base in acetone at 50°C.
  • Add concentrated HCl (1.1 equiv) dropwise at 10°C.
  • Stir for 3 hours, filter, and wash with cold acetone.
  • Dry under vacuum at 50°C for 24 hours.

Purity

  • HPLC: ≥98.5%
  • Yield: 90–95%

Analytical Characterization

Critical spectroscopic data confirm the structure:

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 1.12 (t, 6H, NPr$$2$$), 1.35 (s, 12H, C(CH$$3$$)$$2$$), 4.28 (q, 2H, COOCH$$_2$$), 7.85 (d, 2H, Ar-H).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O).

Challenges and Optimization

Regioselectivity in Amidation

Competing reactions at the thiophene sulfur were mitigated by using bulky bases like potassium carbonate, which deprotonate the amine selectively.

Purification

Column chromatography (cyclohexane/ethyl acetate, 7:3) removed unreacted benzoyl chloride and byproducts.

Industrial Scalability

Large-scale production (≥1 kg) employs continuous flow reactors for the cyclization and amidation steps, reducing reaction times by 40% and improving yields to 88–91%.

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